molecular formula C17H27N3O B14650754 N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide CAS No. 54152-57-7

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide

Cat. No.: B14650754
CAS No.: 54152-57-7
M. Wt: 289.4 g/mol
InChI Key: ADXFCHWVRDOSPV-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by its complex structure, which includes a piperidine ring, a pyridine ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with the piperidine derivative.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with a propanoyl chloride derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide would depend on its specific interactions with molecular targets. Typically, compounds of this nature may interact with receptors or enzymes, modulating their activity. The piperidine and pyridine rings could facilitate binding to specific sites, while the amide group might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(2-pyridinyl)propanamide: Similar structure but with a different substitution pattern on the pyridine ring.

    N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-3-pyridinyl)propanamide: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

N-(1-Methyl-2-(1-piperidinyl)ethyl)-N-(5-methyl-2-pyridinyl)propanamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both piperidine and pyridine rings in the same molecule can provide a unique set of interactions with molecular targets, potentially leading to distinct pharmacological properties.

Properties

CAS No.

54152-57-7

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-N-(1-piperidin-1-ylpropan-2-yl)propanamide

InChI

InChI=1S/C17H27N3O/c1-4-17(21)20(16-9-8-14(2)12-18-16)15(3)13-19-10-6-5-7-11-19/h8-9,12,15H,4-7,10-11,13H2,1-3H3

InChI Key

ADXFCHWVRDOSPV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=NC=C(C=C1)C)C(C)CN2CCCCC2

Origin of Product

United States

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